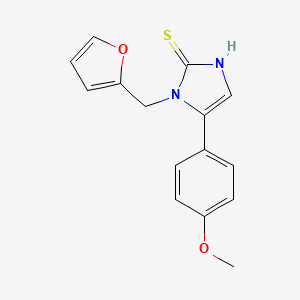

1-(2-furylmethyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione

Description

Properties

IUPAC Name |

3-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-18-12-6-4-11(5-7-12)14-9-16-15(20)17(14)10-13-3-2-8-19-13/h2-9H,10H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKNAJVLINXSHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CNC(=S)N2CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-furylmethyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione typically involves the reaction of 2-furylmethylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired imidazole-thione compound. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-furylmethyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imidazole-thione moiety to imidazole-thiol.

Substitution: Electrophilic substitution reactions can occur on the furan ring or the methoxyphenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Imidazole-thiol derivatives.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-(2-furylmethyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-furylmethyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione involves its interaction with specific molecular targets and pathways. The imidazole-thione moiety can interact with metal ions, enzymes, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 1-(2-furylmethyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thiol

- 1-(2-furylmethyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-sulfoxide

- 1-(2-furylmethyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-sulfone

Uniqueness

1-(2-furylmethyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione is unique due to its combination of a furan ring, a methoxyphenyl group, and an imidazole-thione moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Biological Activity

1-(2-furylmethyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione is an organic compound notable for its unique structural features, which include a furan ring and an imidazole-thione moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Characteristics

- IUPAC Name : this compound

- Molecular Weight : 286.34 g/mol

- CAS Number : 917750-45-9

The biological activity of this compound is attributed to its ability to interact with various biological targets. The imidazole-thione moiety can coordinate with metal ions and modulate enzyme activities, which is crucial for its potential therapeutic effects.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Metal Ion Interaction : It can chelate metal ions, affecting various biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 8 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell cycle progression.

Case Studies:

-

Cell Line Studies : In a study using HEK293 kidney cancer cells, the compound showed a significant reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment.

- Cell Line : HEK293

- IC50 Value : 25 µM

- Mechanistic Insights : Further investigations revealed that the compound could inhibit focal adhesion kinase (FAK), which is often overexpressed in many cancers, leading to reduced cell migration and invasion.

Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of imidazole derivatives. The presence of the furan ring and methoxy group significantly enhances the biological activity of this compound compared to similar structures without these substituents.

Comparative Analysis of Imidazole Derivatives

| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |

|---|---|---|

| This compound | 25 µM | 8 µg/mL |

| Imidazole Derivative A | 30 µM | 16 µg/mL |

| Imidazole Derivative B | 15 µM | 32 µg/mL |

Q & A

Basic: What synthetic routes are available for synthesizing 1-(2-furylmethyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione, and how are intermediates characterized?

Answer:

The compound can be synthesized via cyclocondensation reactions involving substituted amines, aldehydes, and thiourea derivatives. Key steps include:

- Solvent and Catalyst Selection : Use polar aprotic solvents (e.g., DMF or THF) with catalysts like POCl₃ or iodine to facilitate cyclization (common in imidazole-thione synthesis) .

- Intermediate Characterization :

- Melting Points : Compare experimental values with literature (e.g., reports mp 80–82°C for structurally related methoxyphenyl imidazole derivatives) .

- Spectroscopy :

- IR : Confirm thione (C=S) stretch at ~1250–1150 cm⁻¹ and furan C-O-C vibrations at ~1015 cm⁻¹ .

- NMR : Identify methoxyphenyl protons (δ 3.7–3.9 ppm for OCH₃) and furylmethyl protons (δ 6.2–7.4 ppm for furan ring) .

- Elemental Analysis : Validate purity by matching calculated vs. experimental C, H, N, S percentages (e.g., uses <0.4% deviation thresholds) .

Advanced: How can discrepancies in structural data (e.g., NMR vs. X-ray) for imidazole-2-thione derivatives be resolved?

Answer:

Structural ambiguities arise from dynamic effects (e.g., tautomerism) or disordered crystal packing. Resolution strategies include:

- X-ray Crystallography : Resolve absolute configuration and bond lengths (e.g., reports Se1–N1 bond length as 1.879 Å, confirming heterocyclic geometry) .

- DFT Calculations : Compare experimental NMR shifts with computed values to identify dominant tautomers .

- Dynamic NMR (DNMR) : Detect slow-exchange processes (e.g., ring puckering in dithiolane derivatives, as in ) by variable-temperature studies .

Basic: What analytical techniques are critical for confirming the purity of synthesized imidazole-2-thione derivatives?

Answer:

- Chromatography : Use HPLC with UV detection (λ ~254 nm for aromatic systems) to assess purity (>95% by peak area) .

- Thermal Analysis : DSC/TGA to verify decomposition points and rule out solvent residues (e.g., uses mp consistency as a purity indicator) .

- Combined Spectroscopy : Cross-validate IR (C=S), ¹H/¹³C NMR (substituent integration), and HRMS (exact mass ±2 ppm) .

Advanced: What strategies optimize cyclization efficiency in imidazole-2-thione synthesis under varying conditions?

Answer:

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 24 hrs conventional) while maintaining yield (>80%) .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O) for regioselectivity in heterocycle formation .

- Solvent Effects : Use high-boiling solvents (e.g., toluene for azeotropic water removal) to drive cyclization equilibria .

Basic: What in vitro biological screening models are suitable for evaluating imidazole-2-thione derivatives?

Answer:

- Antimicrobial Assays :

- MIC Testing : Use Staphylococcus aureus (Gram+) and E. coli (Gram–) in broth microdilution ( references similar triazole-thione protocols) .

- Antifungal Models : Candida albicans disk diffusion assays with fluconazole as a control .

- Enzyme Inhibition :

- Acetylcholinesterase (AChE) : Ellman’s method to assess IC₅₀ values (e.g., ’s nepicastat analogs target neurological enzymes) .

Advanced: How do computational docking studies predict the binding interactions of imidazole-2-thione derivatives with biological targets?

Answer:

- Target Selection : Prioritize enzymes with sulfur-binding pockets (e.g., cytochrome P450 or thioredoxin reductase) .

- Docking Workflow :

- Protein Preparation : Use PDB structures (e.g., 1DXH for AChE) with removed water and added hydrogens.

- Ligand Sampling : Generate conformers via Monte Carlo methods, as in ’s docking poses for 9c and 9m .

- Scoring Functions : Compare AutoDock Vina vs. Glide scores to rank binding affinities .

Basic: How are substituents (e.g., furylmethyl vs. methoxyphenyl) tuned to modulate the compound’s physicochemical properties?

Answer:

- LogP Optimization : Replace methoxyphenyl with hydrophobic groups (e.g., 4-Br-phenyl in ) to enhance membrane permeability .

- Hydrogen Bonding : Introduce electron-withdrawing groups (e.g., -NO₂) to strengthen thione H-bond acceptor capacity .

Table 1: Key Analytical Data for Related Compounds

| Property | Example Values (Evidence) | Method |

|---|---|---|

| Melting Point | 80–82°C (methoxyphenyl derivative) | Differential Scanning Calorimetry |

| C=S IR Stretch | 1245 cm⁻¹ | FTIR |

| ¹H NMR (OCH₃) | δ 3.78 ppm | 400 MHz NMR |

| X-ray Bond Length (C–S) | 1.71–1.74 Å | Single-crystal XRD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.